1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-: is a heterocyclic compound that belongs to the class of benzotriazines This compound is known for its unique structure, which combines a benzotriazinone core with a triazinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the thermal condensation of 1,2,3-benzotriazin-4(3H)-one with α-amino acids.
Attachment of the Triazinylphenyl Group: The triazinylphenyl group can be introduced through nucleophilic substitution reactions involving 4,6-diamino-1,3,5-triazine and appropriate phenyl derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolino[3,2-c][1,2,3]benzotriazin-8-one.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinazolino derivatives, reduced benzotriazinones, and substituted benzotriazinones .
Scientific Research Applications
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an α-glucosidase inhibitor, which could be useful in the treatment of diabetes mellitus.
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways:
α-Glucosidase Inhibition: The compound inhibits α-glucosidase by binding to its active site, thereby preventing the conversion of starch and disaccharides into glucose.
Electronic Interactions: In material science applications, the compound’s electronic properties enable it to participate in charge transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: This compound shares the benzotriazinone core but lacks the triazinylphenyl group.
4,6-Diamino-1,3,5-triazine: This compound contains the triazine ring but does not have the benzotriazinone core.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- is unique due to its combination of the benzotriazinone core and the triazinylphenyl group. This unique structure imparts distinct electronic and chemical properties, making it valuable for various applications in medicinal chemistry, organic synthesis, and material science .
Properties
CAS No. |
35107-27-8 |
---|---|
Molecular Formula |
C16H12N8O |
Molecular Weight |
332.32 g/mol |
IUPAC Name |
3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C16H12N8O/c17-15-19-13(20-16(18)21-15)10-6-2-4-8-12(10)24-14(25)9-5-1-3-7-11(9)22-23-24/h1-8H,(H4,17,18,19,20,21) |
InChI Key |
IDNHJWYEWMTEJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3C4=NC(=NC(=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.